N-(4-methoxy-3-nitrophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-(4-Methoxy-3-Nitrophenyl)-1,9-Dimethyl-4-Oxo-1,4-Dihydropyrido[1,2-a]Pyrrolo[2,3-d]Pyrimidine-2-Carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative. Its core structure consists of a fused pyrido-pyrrolo-pyrimidine scaffold substituted with methyl groups at positions 1 and 9, a 4-oxo group, and a carboxamide moiety linked to a 4-methoxy-3-nitrophenyl aromatic ring.
Properties
IUPAC Name |
N-(4-methoxy-3-nitrophenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5/c1-11-5-4-8-24-17(11)22-18-13(20(24)27)10-15(23(18)2)19(26)21-12-6-7-16(30-3)14(9-12)25(28)29/h4-10H,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEKAKXUYNQODI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC(=C(C=C4)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-3-nitrophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrido-pyrrolo framework and subsequent functionalization. The key steps often involve:
- Formation of the Dihydropyrido Framework : Utilizing starting materials such as 4-methoxy-3-nitroaniline and other nitro-substituted precursors.
- Cyclization Reactions : Employing cyclization techniques to establish the pyrido and pyrrolo rings.
- Final Modifications : Introducing the carboxamide functional group through acylation reactions.
Antitumor Activity
Several studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro Studies : The compound has shown effectiveness against various cancer cell lines, including leukemia and solid tumors. Specific derivatives have been reported to inhibit cell proliferation effectively at micromolar concentrations (e.g., EC50 values ranging from 130 µM to 263 µM) .
Antiviral Activity
Research indicates potential antiviral properties against a range of viruses. Compounds with similar structures have demonstrated:
- Broad-Spectrum Antiviral Effects : Some derivatives have been effective against viruses such as the Para 3 virus and have shown inhibition in viral replication in cell cultures .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in nucleic acid synthesis or viral replication pathways.
- Induction of Apoptosis : Certain studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Case Study 1: Antitumor Efficacy
In a study examining the effects of similar pyrido-pyrrolo compounds on L1210 leukemia cells, significant growth inhibition was observed at concentrations as low as 0.20 μM. This highlights the potential for these compounds in therapeutic applications against hematological malignancies.
Case Study 2: Antiviral Activity
Another investigation focused on the activity against Leishmania tropica demonstrated that certain derivatives exhibited enhanced potency compared to standard treatments. The mechanism was attributed to direct interference with cellular pathways necessary for parasite survival .
Data Summary
| Compound Name | Molecular Weight | Biological Activity | Notable Effects |
|---|---|---|---|
| N-(4-methoxy-3-nitrophenyl)-1,9-dimethyl-4-oxo... | 362.4 g/mol | Antitumor & Antiviral | Inhibition of cell proliferation; apoptosis induction |
| Similar Derivative A | 350 g/mol | Antiviral | Effective against Para 3 virus |
| Similar Derivative B | 370 g/mol | Antitumor | Significant growth inhibition in L1210 cells |
Comparison with Similar Compounds
Structural Variations in the Aryl Carboxamide Group
The aryl group attached to the carboxamide moiety significantly influences molecular properties. Key analogs include:
Key Observations :
- The target compound uniquely combines a nitro group (meta) and methoxy (para) on the aryl ring, likely enhancing electron-withdrawing effects and influencing binding interactions.
- Derivatives with methyl or ethyl substituents (e.g., ) exhibit higher hydrophobicity (logP ~3.5–3.6) compared to methoxy/nitro-containing analogs, which may have altered solubility .
Physicochemical Properties
Critical physicochemical parameters for select analogs:
Analysis :
Yield Trends :
Spectral Data and Structural Confirmation
- 1H NMR : Methyl groups at positions 1 and 9 appear as singlets near δ 2.35–3.78 ppm. Aromatic protons in the 4-methoxy-3-nitrophenyl group resonate as doublets (δ 7.50–8.82 ppm) .
- 13C NMR : The 4-oxo carbonyl carbon is observed near δ 160–170 ppm, while carboxamide carbonyls appear at δ 165–170 ppm .
- Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., [M+H]+ = 360.41 for ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
